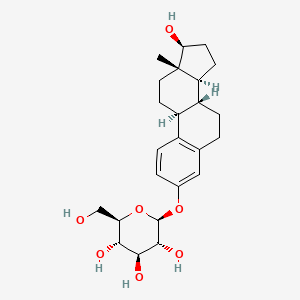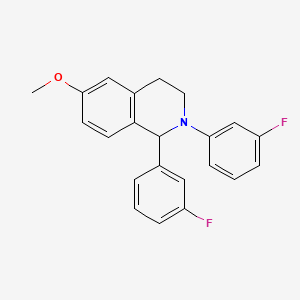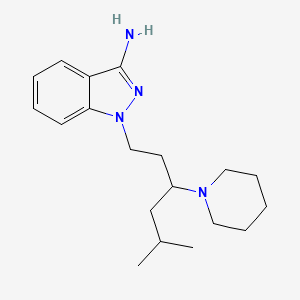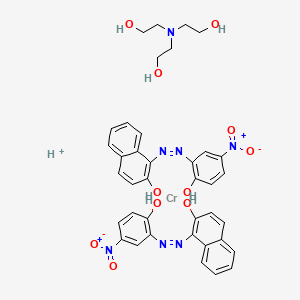
Acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide is a complex organic compound that features a thiazolidene ring, phenoxy group, and hydrazide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide typically involves multi-step organic reactionsCommon reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory preparation, scaled up for industrial use. This would include the use of large-scale reactors and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidene ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and thiazolidene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Wirkmechanismus
The mechanism of action of acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide involves its interaction with various molecular targets and pathways. The compound’s thiazolidene ring and phenoxy group are believed to play a crucial role in its biological activities by binding to specific receptors and enzymes, thereby modulating their functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Phenoxyacetic acid: A simpler compound with a phenoxy group.
Uniqueness
Acetic acid, (4-((3-(((ethylphenyl)amino)methyl)-4-oxo-2-thioxo-5-thiazolidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide is unique due to its combination of a thiazolidene ring, phenoxy group, and hydrazide moiety, which confer distinct biological activities and chemical properties .
Eigenschaften
CAS-Nummer |
139207-44-6 |
|---|---|
Molekularformel |
C29H28N4O4S2 |
Molekulargewicht |
560.7 g/mol |
IUPAC-Name |
2-[4-[(E)-[3-[(2-ethylanilino)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C29H28N4O4S2/c1-3-22-6-4-5-7-25(22)30-19-33-28(35)26(39-29(33)38)16-20-8-14-24(15-9-20)37-18-27(34)32-31-17-21-10-12-23(36-2)13-11-21/h4-17,30H,3,18-19H2,1-2H3,(H,32,34)/b26-16+,31-17+ |
InChI-Schlüssel |
SKZYGANIHYUPNP-HMUHSLBFSA-N |
Isomerische SMILES |
CCC1=CC=CC=C1NCN2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)N/N=C/C4=CC=C(C=C4)OC)/SC2=S |
Kanonische SMILES |
CCC1=CC=CC=C1NCN2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)NN=CC4=CC=C(C=C4)OC)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)






